(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dibromo-4-methoxybenzaldehyde with 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atoms in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethylformamide (DMF) and a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, thiazolidinone derivatives are investigated for their antimicrobial, antifungal, and antiviral properties.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic activities.
Industry
In the industrial sector, such compounds are used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. These may include enzymes, receptors, and ion channels. The compound’s biological activity is often attributed to its ability to modulate these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Benzothiazoles: Compounds with significant antimicrobial and anticancer activities.
Uniqueness
The unique combination of the dibromo-methoxyphenyl group and the thiazolidinone core in (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one may confer distinct biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11Br2NO2S2 |
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Molecular Weight |
437.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11Br2NO2S2/c1-3-16-12(17)10(20-13(16)19)6-7-4-8(14)11(18-2)9(15)5-7/h4-6H,3H2,1-2H3/b10-6+ |
InChI Key |
FBJBHCOQZQLEDN-UXBLZVDNSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)Br)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)Br)SC1=S |
Origin of Product |
United States |
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